2-(Isoindolin-1-yl)ethan-1-amine
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Overview
Description
2-(Isoindolin-1-yl)ethan-1-amine is a chemical compound characterized by the presence of an isoindoline ring attached to an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoindolin-1-yl)ethan-1-amine typically involves the reaction of isoindoline with ethylamine under controlled conditions. One common method includes the use of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent, which reacts with primary amines such as ethylamine . The reaction is usually carried out under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Isoindolin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include isoindoline-1,3-dione derivatives, substituted isoindolines, and various other heterocyclic compounds .
Scientific Research Applications
2-(Isoindolin-1-yl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Isoindolin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate dopamine receptors, particularly the D2 receptor, which suggests its potential use as an antipsychotic agent . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and materials science.
Substituted Isoindolines: These compounds exhibit a wide range of biological activities and are important intermediates in drug synthesis.
Uniqueness
2-(Isoindolin-1-yl)ethan-1-amine is unique due to its specific structure, which allows it to interact with various molecular targets and exhibit distinct biological activities.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-isoindol-1-yl)ethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,10,12H,5-7,11H2 |
InChI Key |
SYNQQKAEVVQOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)CCN |
Origin of Product |
United States |
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